![molecular formula C14H17N3O2 B1378131 苄基N-[(4,5-二甲基-1H-咪唑-2-基)甲基]氨基甲酸酯 CAS No. 1394040-99-3](/img/structure/B1378131.png)

苄基N-[(4,5-二甲基-1H-咪唑-2-基)甲基]氨基甲酸酯

描述

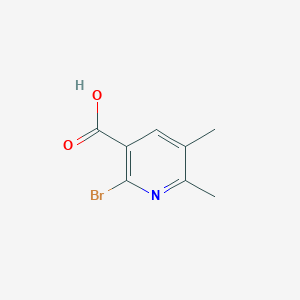

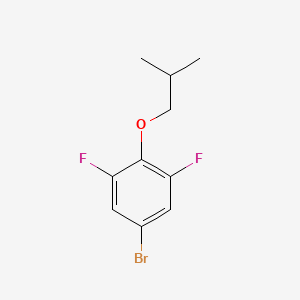

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

Recent advances in the synthesis of imidazole derivatives have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .

Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions . For instance, a nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford disubstituted imidazoles .

科学研究应用

Imidazole Derivatives: A Comprehensive Analysis: Imidazole derivatives are a class of compounds that have garnered significant attention due to their wide range of applications in various fields of scientific research. While specific information on benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is limited, we can infer potential applications based on the general properties and uses of imidazole derivatives.

Pharmaceutical Applications

Imidazole derivatives are known for their pharmacological activities, including anti-inflammatory , anticancer , antimicrobial , analgesic , and anti-tubercular properties . These compounds are often utilized in drug discovery and development due to their efficacy in treating various diseases.

Material Science

In material science, imidazole derivatives contribute to the development of materials for nonlinear optical applications . Some derivatives also serve as catalysts in synthesis processes , enhancing reaction efficiency and outcomes.

Catalysis and Electrocatalysis

The nitrogen-rich nature of imidazole makes its derivatives suitable for use in catalysis and electrocatalysis . They play a crucial role in accelerating chemical reactions, which is essential in industrial processes and energy production.

Sensor Technology

Imidazole derivatives are applied in sensor technology due to their ability to interact with various substances. They can be used to detect gases, ions, or organic molecules, making them valuable in environmental monitoring and diagnostics .

Fuel Cell Production

These compounds are involved in producing fuel cells, which are devices that convert chemical energy into electrical energy through a chemical reaction . Imidazole derivatives enhance the performance and efficiency of these cells.

Conducting Polymers

Imidazole derivatives contribute to the synthesis of conducting polymers, which are organic polymers that conduct electricity. These materials have applications in electronics, energy storage, and smart materials .

Denture Stomatitis Treatment

One unique application of imidazole derivatives is their use as a material for the action of denture stomatitis, an inflammatory condition affecting the mucous membrane underneath a denture .

Synthetic Chemistry

In synthetic chemistry, imidazole derivatives are versatile building blocks used to construct complex molecules. Their reactivity and stability make them suitable for various synthetic strategies .

作用机制

Target of Action

Imidazole derivatives, which this compound is a part of, are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazole derivatives have been highlighted for their diverse range of applications, including pharmaceuticals and agrochemicals .

Biochemical Pathways

Imidazole derivatives are known to be deployed in a wide range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazole derivatives are known for their broad range of chemical and biological properties .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be conducted under solvent-free conditions .

属性

IUPAC Name |

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJXSQZNVQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

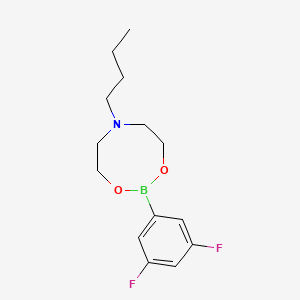

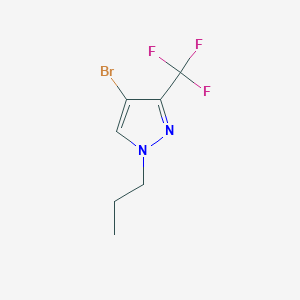

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1378063.png)

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)